molecular formula C11H12NaO2+ B095097 Sodium 3-methyl-4-phenyl-3-butenoate CAS No. 19488-17-6

Sodium 3-methyl-4-phenyl-3-butenoate

Cat. No. B095097
CAS RN: 19488-17-6
M. Wt: 199.2 g/mol
InChI Key: PQUXIHWTFMAFMT-BXTVWIJMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 3-methyl-4-phenyl-3-butenoate (MPB) is a chemical compound that belongs to the family of butenoates. It is a white to off-white powder that is soluble in water. MPB is widely used in scientific research for its various applications in biochemistry and physiology.

Mechanism Of Action

The mechanism of action of Sodium 3-methyl-4-phenyl-3-butenoate is not fully understood. However, it is known to inhibit the activity of lipoxygenases, which are enzymes that catalyze the oxidation of polyunsaturated fatty acids. Sodium 3-methyl-4-phenyl-3-butenoate also inhibits the activity of cytochrome P450, which is an enzyme involved in the metabolism of drugs and other chemicals.

Biochemical And Physiological Effects

Sodium 3-methyl-4-phenyl-3-butenoate has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and to have anti-inflammatory properties. Sodium 3-methyl-4-phenyl-3-butenoate has also been shown to reduce the levels of triglycerides and cholesterol in the blood. In addition, Sodium 3-methyl-4-phenyl-3-butenoate has been shown to protect against oxidative stress and to have a neuroprotective effect.

Advantages And Limitations For Lab Experiments

One of the advantages of using Sodium 3-methyl-4-phenyl-3-butenoate in lab experiments is that it is readily available and easy to synthesize. Sodium 3-methyl-4-phenyl-3-butenoate is also relatively inexpensive compared to other chemicals used in scientific research. However, one of the limitations of using Sodium 3-methyl-4-phenyl-3-butenoate is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments involving Sodium 3-methyl-4-phenyl-3-butenoate.

Future Directions

There are several future directions for research involving Sodium 3-methyl-4-phenyl-3-butenoate. One area of research is the development of new drugs based on the structure of Sodium 3-methyl-4-phenyl-3-butenoate. Another area of research is the investigation of the mechanism of action of Sodium 3-methyl-4-phenyl-3-butenoate and its effects on various biological processes. Additionally, the use of Sodium 3-methyl-4-phenyl-3-butenoate in the treatment of various diseases, such as cancer and neurodegenerative disorders, is an area of ongoing research.
Conclusion:
Sodium 3-methyl-4-phenyl-3-butenoate is a chemical compound that is widely used in scientific research for its various applications in biochemistry and physiology. Its synthesis method is simple and efficient, and it has been shown to have various biochemical and physiological effects. Sodium 3-methyl-4-phenyl-3-butenoate has both advantages and limitations for lab experiments, and there are several future directions for research involving Sodium 3-methyl-4-phenyl-3-butenoate.

Synthesis Methods

The synthesis of Sodium 3-methyl-4-phenyl-3-butenoate involves the reaction of 3-methyl-4-phenylbutenoic acid with sodium hydroxide. The reaction takes place in water, and the product is obtained by filtration and drying. This method is simple and efficient, and it yields high-quality Sodium 3-methyl-4-phenyl-3-butenoate.

Scientific Research Applications

Sodium 3-methyl-4-phenyl-3-butenoate is widely used in scientific research for its various applications in biochemistry and physiology. It is used as a substrate for enzymes such as lipoxygenases, cytochrome P450, and glutathione S-transferases. Sodium 3-methyl-4-phenyl-3-butenoate is also used to study the metabolism of fatty acids and the biosynthesis of prostaglandins. In addition, Sodium 3-methyl-4-phenyl-3-butenoate is used to investigate the mechanism of action of various drugs and chemicals.

properties

CAS RN

19488-17-6

Product Name

Sodium 3-methyl-4-phenyl-3-butenoate

Molecular Formula

C11H12NaO2+

Molecular Weight

199.2 g/mol

IUPAC Name

sodium;(E)-3-methyl-4-phenylbut-3-enoic acid

InChI

InChI=1S/C11H12O2.Na/c1-9(8-11(12)13)7-10-5-3-2-4-6-10;/h2-7H,8H2,1H3,(H,12,13);/q;+1/b9-7+;

InChI Key

PQUXIHWTFMAFMT-BXTVWIJMSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/CC(=O)O.[Na+]

SMILES

CC(=CC1=CC=CC=C1)CC(=O)O.[Na+]

Canonical SMILES

CC(=CC1=CC=CC=C1)CC(=O)O.[Na+]

Other CAS RN

19488-17-6

Related CAS

6052-53-5 (Parent)

Origin of Product

United States

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